

# A Comparative Guide to the Bioequivalence of Levocetirizine Dihydrochloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of various levocetirizine dihydrochloride formulations, supported by experimental data from multiple studies. Levocetirizine, the active R-enantiomer of cetirizine, is a second-generation antihistamine that acts as a potent and selective antagonist of peripheral H1-receptors.[1][2] It is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1] This document summarizes key pharmacokinetic parameters, details the experimental protocols used to establish bioequivalence, and presents visual representations of the experimental workflow and the drug's mechanism of action.

## **Pharmacokinetic Data Comparison**

The bioequivalence of different **levocetirizine dihydrochloride** formulations is primarily assessed by comparing their pharmacokinetic profiles. The key parameters evaluated are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax). Two formulations are considered bioequivalent if the 90% confidence intervals (CI) for the geometric mean ratios of their AUC and Cmax values fall within the range of 80-125%.[3][4]

Below are summary tables of pharmacokinetic data from various bioequivalence studies comparing different levocetirizine formulations.

Table 1: Bioequivalence of Levocetirizine 5 mg Tablet vs. 5 mg/10 mL Oral Solution[3]



| Parameter           | 5 mg Tablet<br>(Reference) | 5 mg Oral<br>Solution (Test) | Geometric<br>Mean Ratio<br>(Test/Referenc<br>e) | 90%<br>Confidence<br>Interval |
|---------------------|----------------------------|------------------------------|-------------------------------------------------|-------------------------------|
| Cmax (ng/mL)        | 216 (47)                   | 232.6                        | 1.09                                            | 1.02 - 1.17                   |
| AUC0-t<br>(ng·h/mL) | 1614 (542)                 | 1791.5                       | 1.00                                            | 0.96 - 1.04                   |
| AUC0-∞<br>(ng·h/mL) | Not Reported               | Not Reported                 | 1.00                                            | 0.96 - 1.04                   |
| Tmax (h)            | 0.67                       | 0.50                         | Not Applicable                                  | Not Applicable                |

Values in parentheses are standard deviations.

Table 2: Bioequivalence of Generic Levocetirizine 5 mg Tablet vs. Branded (Xyzal®) 5 mg Tablet[4]

| Parameter               | Xyzal® 5 mg<br>Tablet<br>(Reference) | Generic 5 mg<br>Tablet (Test) | Geometric<br>Mean Ratio<br>(Test/Referenc<br>e) | 90%<br>Confidence<br>Interval |
|-------------------------|--------------------------------------|-------------------------------|-------------------------------------------------|-------------------------------|
| Cmax (ng/mL)            | 220.950 ±<br>36.3423                 | 222.414 ±<br>37.1886          | 1.006                                           | 95.56 - 105.89                |
| AUC0-tlast<br>(ng·h/mL) | 1739.707 ±<br>356.0465               | 1708.294 ±<br>372.0046        | 0.981                                           | 94.60 - 101.72                |
| AUC0-∞<br>(ng·h/mL)     | 1847.587 ±<br>344.0151               | 1830.174 ±<br>360.1070        | 0.990                                           | 95.81 - 102.31                |
| Tmax (h)                | Not Reported                         | Not Reported                  | Not Applicable                                  | Not Applicable                |

Values are presented as mean ± standard deviation.

Table 3: Bioequivalence of Levocetirizine Granules vs. Levocetirizine Tablets[2]



| Parameter        | Tablet (Reference) | Granules (Test) |
|------------------|--------------------|-----------------|
| Cmax (µg/L)      | 218.4 ± 46.4       | 213.6 ± 39.3    |
| Tmax (h)         | 0.73 ± 0.32        | 0.75 ± 0.31     |
| AUC0-48 (μg·h/L) | 1594.0 ± 337.2     | 1652.6 ± 383.5  |
| AUC0-∞ (μg·h/L)  | 1683.2 ± 338.5     | 1753.7 ± 445.4  |

Values are presented as mean  $\pm$  standard deviation.

# **Experimental Protocols**

The following sections detail the methodologies employed in the bioequivalence and dissolution studies cited in this guide.

#### **Bioequivalence Study Protocol**

A standard bioequivalence study for **levocetirizine dihydrochloride** formulations typically follows a randomized, open-label, two-treatment, two-period, crossover design.[3][4]

- Subject Selection: Healthy adult volunteers are recruited for the study.[4] Subjects undergo a
  comprehensive health screening to ensure they meet the inclusion criteria and have no
  contraindications.
- Study Design: The study is conducted in two periods, separated by a washout period of at least 7 days to ensure complete elimination of the drug from the body before the next administration.[3][4]
- Drug Administration: In each period, subjects receive a single oral dose of either the test or the reference formulation under fasting conditions.[3][4]
- Blood Sampling: Blood samples are collected at predefined time points before and after drug administration, typically up to 48 or 72 hours.[4][5]
- Bioanalytical Method: Plasma concentrations of levocetirizine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4][5]



- Pharmacokinetic Analysis: The pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated from the plasma concentration-time data using non-compartmental analysis.[4][6]
- Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of AUC and Cmax are calculated to determine if they fall within the bioequivalence acceptance range of 80-125%.[3][4]



Click to download full resolution via product page

Bioequivalence Study Experimental Workflow

#### **In Vitro Dissolution Study Protocol**

Dissolution testing is a critical quality control measure that provides information about the rate and extent of drug release from a solid dosage form.[7]

- Apparatus: A USP Type II (paddle) apparatus is commonly used. [7][8]
- Dissolution Medium: The dissolution medium is typically 900 mL of 0.1 N HCl or distilled water, maintained at 37 ± 0.5°C.[7][8]
- Procedure: The tablet is placed in the dissolution vessel, and the paddle is rotated at a specified speed (e.g., 50 rpm).[7][8]
- Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
- Analysis: The concentration of levocetirizine in the samples is determined using UV-Vis spectrophotometry at a wavelength of approximately 231 nm.[7][8]



 Data Analysis: The cumulative percentage of drug released is plotted against time to generate a dissolution profile.

## **Mechanism of Action: H1-Receptor Antagonism**

Levocetirizine exerts its therapeutic effect by selectively binding to and inhibiting the histamine H1-receptor.[1] This action prevents histamine from binding to its receptor, thereby blocking the cascade of events that lead to the symptoms of an allergic reaction.





Click to download full resolution via product page

Levocetirizine's Mechanism of Action

#### Conclusion

The presented data from multiple studies consistently demonstrate that various formulations of **levocetirizine dihydrochloride**, including tablets, oral solutions, and granules, can be bioequivalent. This allows for interchangeability between these formulations, providing flexibility in clinical practice. The established experimental protocols for bioequivalence and dissolution testing ensure the quality and performance of generic levocetirizine products. The high affinity and selectivity of levocetirizine for the H1-receptor underscore its efficacy as a second-generation antihistamine with a favorable safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Articles [globalrx.com]
- 2. alternative-therapies.com [alternative-therapies.com]
- 3. fda.gov [fda.gov]
- 4. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 5. Levocetirizine Oral Disintegrating Tablet: A Randomized Open-Label Crossover Bioequivalence Study in Healthy Japanese Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Levocetirizine Dihydrochloride Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675097#bioequivalence-study-of-levocetirizinedihydrochloride-formulations]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com